Triamcinolone acetonide 21-aldehyde hydrate

Description

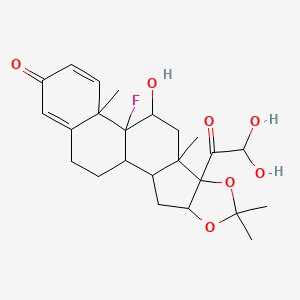

Triamcinolone acetonide 21-aldehyde hydrate (CAS: 161740-69-8) is a specified impurity (Impurity C) of the synthetic glucocorticoid triamcinolone acetonide (TCA), a corticosteroid widely used in anti-inflammatory formulations . Structurally, it is characterized by the oxidation of the 21-hydroxyl group of TCA to an aldehyde, forming a hydrate derivative (Figure 1). This compound is critical in pharmaceutical quality control, as it arises during the degradation of TCA in formulations, particularly under oxidative conditions catalyzed by trace metals . Regulatory bodies, including the European Pharmacopoeia (EP), recognize it as a reference standard for impurity profiling .

Properties

Molecular Formula |

C24H31FO7 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3 |

InChI Key |

ASTBRKVQRYGLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism of 21-Hydroxy Oxidation

Triamcinolone acetonide 21-aldehyde hydrate is primarily synthesized via controlled oxidation of the 21-hydroxy group in triamcinolone acetonide. This reaction typically employs potassium permanganate (KMnO₄) or molecular oxygen as oxidizing agents under acidic conditions. The oxidation mechanism involves the conversion of the secondary alcohol at the C21 position to an aldehyde, followed by hydration to form the stable hydrate derivative.

Reaction conditions :

Industrial-Scale Oxidation

A patented method (CN113480593A) describes the oxidation of tetraene acetate, a triamcinolone acetonide precursor, using potassium permanganate in acetone. The process achieves a 100% yield of the intermediate oxide, which is subsequently hydrolyzed and fluorinated to yield the final product. Key parameters include:

| Parameter | Value |

|---|---|

| Oxidizing agent | 18% KMnO₄ solution |

| Reaction time | 1 hour |

| Temperature | 0–5°C |

| Yield (oxide) | 100% |

This method avoids toxic reagents and ensures mild conditions, making it suitable for large-scale production.

Synthesis from Prednisone Acetate

Bromination and Epoxidation

Prednisone acetate serves as a cost-effective starting material in a multi-step synthesis (CN104231031A). The process involves:

- Bromination : N-bromosuccinimide (NBS) introduces a bromine atom at the C9 position.

- Epoxidation : Halogenation followed by sodium carbonate treatment forms the 9,11-epoxide intermediate.

- Fluoridation : Hydrofluoric acid (HF) replaces the bromine with fluorine.

Example :

Fluoridation and Final Hydrolysis

The epoxy intermediate undergoes fluoridation with 70% hydrofluoric acid at -10°C, followed by hydrolysis to remove the acetyl group. This method achieves an overall yield of 86–88% with >99% HPLC purity.

Degradation-Based Synthesis

Propylene Glycol-Mediated Oxidation

This compound forms spontaneously as a degradation product in formulations containing propylene glycol (PG). Trace metals catalyze the oxidation of the C21 alcohol to the aldehyde hydrate.

Stability factors :

- pH : Neutral to slightly acidic conditions favor degradation.

- Temperature : Accelerated formation at >25°C.

Purification and Isolation

L-Cysteine Adduct Formation

A purification patent (WO2009117120A1) leverages L-cysteine to sequester the 21-aldehyde impurity. The method involves:

- Adduct formation : L-cysteine reacts with the aldehyde to form a water-insoluble complex.

- Crystallization : Adding water precipitates pure triamcinolone acetonide, leaving the adduct in solution.

Conditions :

- Mole ratio (L-cysteine:aldehyde) : 4:1.

- Solvent : Methanol-water mixtures.

- Yield improvement : Reduces aldehyde content from 0.15% to 0.07%.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Purity | Scalability |

|---|---|---|---|---|

| Oxidation of TA | Triamcinolone acetonide | 80–100% | >99% | High |

| Prednisone acetate | Prednisone acetate | 86–88% | >99% | Moderate |

| Degradation | PG formulations | <1% | 95–98% | Low |

Key findings :

Chemical Reactions Analysis

Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 21-Hydroxy triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action : Triamcinolone acetonide exerts its effects primarily through the inhibition of inflammatory mediators and modulation of immune responses. It binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and chemokines, ultimately reducing inflammation and immune activation .

Indications : This compound is utilized in treating various conditions, including:

- Dermatological Disorders : Effective against eczema, psoriasis, and contact dermatitis.

- Rheumatic Conditions : Used in managing rheumatoid arthritis and gouty arthritis.

- Ocular Inflammation : Indicated for uveitis and other ocular inflammatory diseases.

- Allergic Conditions : Treats severe allergic reactions and asthma exacerbations.

- Autoimmune Diseases : Employed in systemic lupus erythematosus and other autoimmune disorders .

Stability and Degradation Studies

Research has shown that triamcinolone acetonide can degrade into several products, including the 21-aldehyde. The degradation pathways are influenced by environmental factors such as pH, temperature, and the presence of trace metals. Notably:

- Degradation Mechanism : The primary degradation pathway involves oxidation leading to the formation of the 21-aldehyde as a significant product. This reaction is catalyzed by trace metals present in formulations .

- Stability Enhancements : Formulations have been developed that stabilize triamcinolone acetonide by incorporating excipients like sodium metabisulfite to mitigate degradation rates .

Ocular Applications

A study investigated the use of triamcinolone acetonide nanocrystals for treating inflammatory ocular disorders. Results indicated enhanced drug delivery and retention in ocular tissues, suggesting improved therapeutic outcomes compared to conventional formulations .

Injectable Formulations

Research on injectable formulations demonstrated that triamcinolone acetonide can be effectively administered via intravitreal injection for conditions such as macular edema associated with uveitis. The pharmacokinetics of these formulations were carefully analyzed to optimize dosing regimens .

Topical Applications

In dermatological applications, a formulation containing triamcinolone acetonide was tested for its efficacy in treating keloids and hypertrophic scars. The study highlighted the compound's ability to inhibit collagen synthesis when delivered through iontophoresis, showcasing its potential as a non-invasive treatment option .

Summary Table of Applications

| Application Area | Specific Uses | Formulation Types |

|---|---|---|

| Dermatology | Eczema, psoriasis, keloids | Creams, ointments |

| Rheumatology | Rheumatoid arthritis, gout | Injectable suspensions |

| Ocular Medicine | Uveitis, macular edema | Intravitreal injections |

| Allergy Management | Asthma exacerbations, severe allergic reactions | Nasal sprays, injectable solutions |

| Autoimmune Conditions | Systemic lupus erythematosus | Oral tablets, injectable formulations |

Mechanism of Action

21-Hydroxy triamcinolone acetonide exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction alters gene expression, resulting in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features and Formation Pathways

Pharmacological and Stability Profiles

- 21-Aldehyde Hydrate : Unlike the parent TCA, this compound lacks therapeutic efficacy and is primarily monitored for stability. In ointments, its formation correlates with oxidative stress and trace metal contamination, reducing TCA’s shelf life .

- 14,15-Dehydro (Impurity B) : Retains partial glucocorticoid activity but is less potent than TCA. It is a critical marker for synthesis quality control .

- 17-Carboxylic Acid : Formed under hydrolytic conditions, this degradant is pharmacologically inert and indicative of formulation instability .

Regulatory Significance

The European Pharmacopoeia mandates strict limits for TCA impurities (≤0.5% for Impurity C) . Impurity C’s identification in drug products requires traceability to manufacturing or storage conditions, emphasizing the need for robust excipient selection and packaging to minimize oxidation .

Research Findings and Data

Degradation Kinetics of TCA in Ointments

A 2018 study demonstrated that TCA in propylene glycol-based ointments degrades into 21-aldehyde hydrate and 17-carboxylic acid at elevated temperatures (60°C). The 21-aldehyde hydrate formation followed first-order kinetics, with a 15% increase over 12 weeks under oxidative conditions (Figure 2) .

Biological Activity

Triamcinolone acetonide 21-aldehyde hydrate is a derivative of triamcinolone acetonide, a well-known corticosteroid. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, degradation pathways, and clinical implications.

Chemical Structure and Composition

- Molecular Formula: CHF

- Molecular Weight: 450.5 g/mol

- CAS Number: 161740-69-8

This compound acts primarily through binding to glucocorticoid receptors in the cytoplasm. This interaction leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression related to inflammation and immune response. The presence of the 21-hydroxy group enhances its anti-inflammatory properties compared to its parent compound, triamcinolone acetonide .

Biological Activity

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1). It also reduces the expression of cyclooxygenase and lipoxygenase, enzymes involved in the inflammatory pathway .

Immunosuppressive Properties

This compound is effective in suppressing immune responses, making it useful in treating autoimmune disorders. Its mechanism involves inhibiting phospholipase A2, thereby preventing the breakdown of lysosomal membranes in leukocytes .

Pharmacokinetics

Absorption and Distribution

Following administration, this compound shows a rapid absorption profile. For example, a study indicated that a 16 mg oral dose achieves a peak plasma concentration (C) of approximately 5.23 ng/mL within about 2.24 hours (T) .

Metabolism and Elimination

The metabolism of triamcinolone acetonide typically involves hydroxylation and oxidation processes. In particular, triamcinolone acetonide can degrade into various metabolites under specific conditions, including a notable degradation product being the 21-aldehyde . The elimination half-life is reported to be around 2.26 hours after intranasal administration .

Degradation Pathways

Triamcinolone acetonide is susceptible to degradation under certain conditions, particularly in formulations containing propylene glycol (PG). The presence of trace metals can catalyze oxidative degradation, leading to the formation of the 21-aldehyde as a primary degradation product .

| Degradation Product | Formation Mechanism | Significance |

|---|---|---|

| 21-Aldehyde | Oxidation by O | Primary degradation product |

| 17-Carboxylic Acid | Secondary degradation | Less significant than the aldehyde |

Clinical Applications and Case Studies

This compound has been utilized in various clinical settings due to its potent biological activity:

- Dermatological Treatments: It has been effectively used in treating inflammatory skin conditions due to its strong anti-inflammatory properties.

- Allergic Reactions: The compound is beneficial in managing allergic rhinitis and other allergic conditions through its immunosuppressive effects.

- Retinal Conditions: Recent studies have demonstrated its efficacy in treating retinal vein occlusions through intravitreal injections .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Triamcinolone acetonide 21-aldehyde hydrate as a degradation product or impurity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is the gold standard for detecting and quantifying this compound. Its structural similarity to the parent drug (Triamcinolone acetonide) necessitates the use of reference standards (e.g., Impurity C per EP/ICH guidelines) to validate retention times and fragmentation patterns . Calibration curves should be established using spiked samples to account for matrix effects in ointments or injectable formulations.

Q. How does this compound form during drug manufacturing or storage, and what quality control steps mitigate its presence?

- Methodological Answer : The 21-aldehyde derivative arises primarily via oxidation of the 21-hydroxyl group in Triamcinolone acetonide, catalyzed by trace metals (e.g., Fe³⁺, Cu²⁺) in formulations containing propylene glycol or similar excipients . To minimize its formation, manufacturers should:

- Use chelating agents (e.g., EDTA) to sequester metal ions.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation kinetics.

- Implement strict excipient purity criteria, particularly for petrolatum and lanolin, which may leach trace metals .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in systemic exposure data between extended-release (ER) and conventional suspension (CS) formulations of Triamcinolone acetonide?

- Methodological Answer : Pharmacokinetic (PK) studies should employ a crossover design with washout periods to account for inter-subject variability. Key parameters include:

- Cmax normalization : Adjust for dose differences between ER and CS formulations.

- AUC∞ comparison : Use non-compartmental analysis to assess total exposure, noting that ER formulations exhibit lower Cmax but prolonged half-life (e.g., 453.7 vs. 60.9 hours for ER vs. CS) due to sustained release .

- Population PK modeling : Incorporate covariates like body weight and joint pathology to explain variability in systemic clearance (0.0001 mL/h/kg for ER) .

Q. How can researchers differentiate between primary (21-aldehyde) and secondary (17-carboxylic acid) degradation products of Triamcinolone acetonide in complex matrices?

- Methodological Answer : A tiered analytical approach is recommended:

Forced degradation studies : Expose the drug to oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions.

LC-MS/MS with ion mobility separation : Resolve co-eluting degradation products using collision-induced dissociation (CID) to confirm fragmentation pathways. The 21-aldehyde (m/z shift +14 Da vs. parent) forms under oxidative stress, while the 17-carboxylic acid arises in alkaline environments via further oxidation .

Stability-indicating assays : Validate method specificity using spiked impurity standards (e.g., EP Impurity C) .

Q. What mechanistic insights explain the catalytic role of trace metals in the oxidative degradation of Triamcinolone acetonide to its 21-aldehyde hydrate derivative?

- Methodological Answer : Trace metals facilitate electron transfer via Fenton-like reactions, generating reactive oxygen species (ROS) that oxidize the 21-hydroxyl group. Experimental validation involves:

- Metal spiking : Introduce controlled concentrations of Fe³⁺/Cu²⁺ into formulations and monitor degradation via HPLC.

- Radical scavenger assays : Add antioxidants (e.g., sodium metabisulfite) to inhibit ROS activity; observe reduced 21-aldehyde formation .

- X-ray absorption spectroscopy (XAS) : Characterize metal coordination environments in excipients to identify contamination sources .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in impurity quantification between pharmacopeial standards and in-house methods?

- Methodological Answer : Discrepancies often arise from differences in column chemistry or detection wavelengths. To harmonize results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.